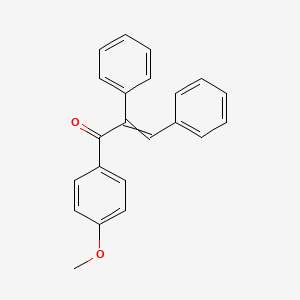![molecular formula C16H13BrO3 B14359543 9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one CAS No. 92714-13-1](/img/structure/B14359543.png)
9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one is a synthetic organic compound that belongs to the class of naphthopyrans Naphthopyrans are known for their photochromic properties, meaning they can change color when exposed to light
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one typically involves the reaction of 3H-naphtho[2,1-b]pyran-3-one with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce hydroxyl or carbonyl groups.
科学的研究の応用
9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one has several scientific research applications:
Materials Science: Due to its photochromic properties, it can be used in the development of smart materials and photoresponsive coatings.
Medicinal Chemistry: The compound can serve as a building block for the synthesis of biologically active molecules, potentially leading to new therapeutic agents.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one is primarily related to its photochromic behavior. Upon exposure to light, the compound undergoes a reversible ring-opening reaction to form a colored merocyanine dye. This process involves the absorption of photons, which provides the energy needed to break the bond and form the open-ring structure. The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the naphthopyran core.
類似化合物との比較
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Another naphthopyran derivative known for its photochromic properties.
2-(3-Bromopropoxy)tetrahydro-2H-pyran: A related compound with a similar bromopropoxy group but a different core structure.
Uniqueness
9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one is unique due to its specific combination of a naphthopyran core and a bromopropoxy substituent. This combination imparts distinct photochromic properties and reactivity, making it valuable for specialized applications in materials science and organic synthesis.
特性
CAS番号 |
92714-13-1 |
|---|---|
分子式 |
C16H13BrO3 |
分子量 |
333.18 g/mol |
IUPAC名 |
9-(3-bromopropoxy)benzo[f]chromen-3-one |
InChI |
InChI=1S/C16H13BrO3/c17-8-1-9-19-12-4-2-11-3-6-15-13(14(11)10-12)5-7-16(18)20-15/h2-7,10H,1,8-9H2 |
InChIキー |
NUDNZQZLCCTCDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CC3=C2C=CC(=O)O3)OCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


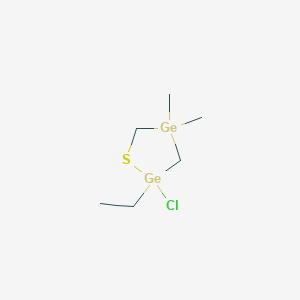
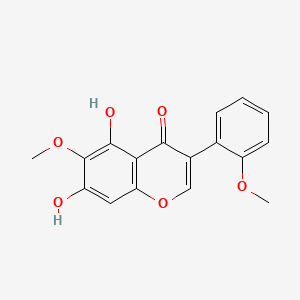

![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
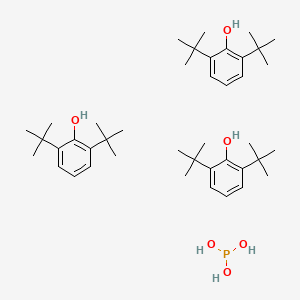
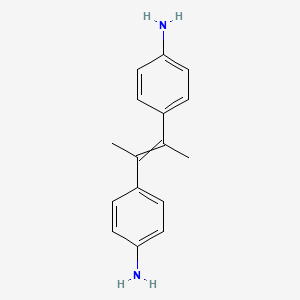
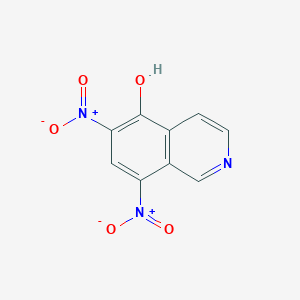
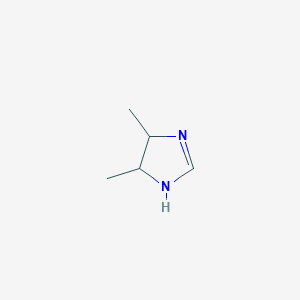
![(5-{[2-(3-Ethoxyphenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359509.png)
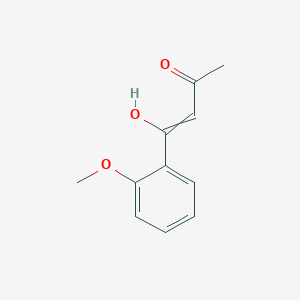
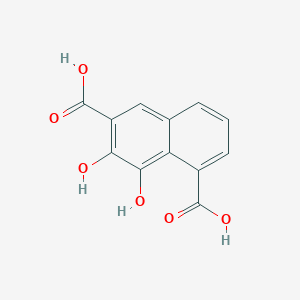
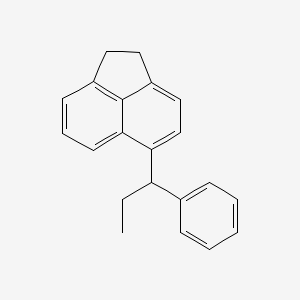
![4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14359536.png)
